N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine
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Overview
Description
N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with phenyl isothiocyanate to form the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nitrating agents; reactions often require acidic or basic conditions depending on the nature of the substituent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-phenyl-1,3,4-thiadiazol-5-imine
- N-(4-methylphenyl)-2-phenyl-1,3,4-thiadiazol-5-imine
- N-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3,4-thiadiazol-5-imine
Uniqueness
N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine is unique due to the specific arrangement of methoxy, methyl, and phenyl groups on the thiadiazole ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For instance, the presence of the methoxy group can enhance the compound’s solubility and reactivity, while the methyl and phenyl groups contribute to its stability and potential biological activity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-16-8-12-19(13-9-16)25-21(17-6-4-3-5-7-17)24-22(27-25)23-18-10-14-20(26-2)15-11-18/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGUKQQXCNUTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=NC3=CC=C(C=C3)OC)S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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